rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol N-Desthienylethyl-rotigotine belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. N-Desthienylethyl-rotigotine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desthienylethyl-rotigotine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desthienylethyl-rotigotine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 78950-82-0
VCID: VC20807446
InChI: InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
SMILES: CCCNC1CCC2=C(C1)C=CC=C2O
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol

CAS No.: 78950-82-0

Cat. No.: VC20807446

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol - 78950-82-0

CAS No. 78950-82-0
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Standard InChI InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
Standard InChI Key VCYPZWCFSAHTQT-UHFFFAOYSA-N
SMILES CCCNC1CCC2=C(C1)C=CC=C2O
Canonical SMILES CCCNC1CCC2=C(C1)C=CC=C2O

Chemical Structure and Fundamental Properties

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol consists of a partially hydrogenated naphthalene ring system with a hydroxyl group at position 1 and a propylamino substituent at position 6. The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both possible enantiomers at the chiral center. This structural arrangement creates a molecule with both hydrogen bond donor and acceptor capabilities through its hydroxyl and amino functional groups.

The fundamental physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number78950-82-0
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.296 g/mol
Exact Mass205.147
LogP2.64
Polar Surface Area (PSA)32.26
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
Flash PointNot Available

The compound features moderate lipophilicity as indicated by its LogP value of 2.64, suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological applications . The relatively low polar surface area (32.26) further supports potential blood-brain barrier penetration capabilities, an important characteristic for neuroactive compounds .

Structural Characteristics

The tetrahydronaphthalene (tetralin) scaffold serves as the core structure of this molecule, with the 5,6,7,8-tetrahydro designation indicating that four adjacent carbon atoms in the naphthalene system have been hydrogenated. This creates a partially saturated bicyclic system where one ring remains aromatic while the other has been converted to a cyclohexane-like structure. The hydrogenation pattern significantly influences the three-dimensional conformation of the molecule, affecting its receptor binding capabilities and biological activity.

Nomenclature and Identification

Systematic and Alternative Names

The compound is known by several names in scientific literature and chemical databases:

  • rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol (primary systematic name)

  • 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

  • 2-N-propylamino-1,2,3,4-tetrahydro-5-hydroxynaphthalene

  • 5-Hydroxy-2-(N-propyl)-aminotetralin

  • N-Desthienylethyl-rotigotine

  • NAP020 (laboratory or research code)

The diversity in nomenclature reflects different conventions for numbering the positions on the tetrahydronaphthalene ring system as well as the compound's relationship to other known chemical entities, particularly rotigotine.

Registry Information

Structural Relationship to Similar Compounds

Comparison with 5,6,7,8-Tetrahydro-1-naphthalenol

rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol shares structural similarities with 5,6,7,8-Tetrahydro-1-naphthalenol (CAS: 529-35-1), which has a molecular formula of C₁₀H₁₂O and molecular weight of 148.2017 . The latter compound lacks the propylamino substituent at position 6, representing a simpler core structure. This structural relationship suggests that 5,6,7,8-Tetrahydro-1-naphthalenol might serve as a precursor or synthetic intermediate in the preparation of the propylamino derivative .

The addition of the propylamino group significantly alters the compound's pharmacological profile, likely enhancing its binding affinity for specific receptor subtypes while modifying its physicochemical properties, including solubility, lipophilicity, and metabolic stability.

Connection to Rotigotine

The alternative name "N-Desthienylethyl-rotigotine" suggests a structural and potentially functional relationship to rotigotine, a non-ergoline dopamine agonist used clinically in the treatment of Parkinson's disease and restless legs syndrome . The "desthienylethyl" prefix indicates the removal of a thienylethyl group from the rotigotine structure, positioning this compound as a structural analog or potential synthetic precursor of the therapeutic agent.

This relationship to rotigotine provides important context for understanding the potential pharmacological applications of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, particularly in the domain of dopaminergic systems and neurological disorders.

Research History and Applications

Scientific Literature Contributions

The compound has been studied in several medicinal chemistry investigations, as evidenced by its appearance in peer-reviewed literature. Two significant publications have been identified:

  • Biswas et al. (2008) in the Journal of Medicinal Chemistry (volume 51, issue 1, pages 101-117)

  • van Vliet et al. (1996) in the Journal of Medicinal Chemistry (volume 39, issue 21, pages 4233-4237)

These publications likely contain detailed information regarding the synthesis, characterization, and biological evaluation of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol, potentially exploring its interaction with dopaminergic receptors and related biological targets.

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity Considerations

The compound contains several reactive functional groups that influence its chemical behavior:

  • The phenolic hydroxyl group can participate in hydrogen bonding, acid-base reactions, and esterification

  • The secondary amine (propylamino group) can undergo N-acylation, N-alkylation, and serve as a hydrogen bond donor

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, though the hydroxyl substituent will direct incoming electrophiles to specific positions

These reactive centers also represent potential sites for metabolic transformations in biological systems, including oxidation, conjugation, and hydrolysis reactions.

Physicochemical Profile and Structure-Activity Relationships

Physicochemical Characteristics

The moderate lipophilicity (LogP: 2.64) of rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol places it in an optimal range for oral bioavailability and central nervous system penetration . The presence of both hydrogen bond donors (hydroxyl and secondary amine) and acceptors (hydroxyl and amine) contributes to a balanced profile that supports receptor interactions while maintaining reasonable solubility characteristics.

The chiral center at position 6 creates enantiomers with potentially different pharmacological profiles. The racemic nature of the compound (as indicated by the "rac" prefix) means that biological evaluations would reflect the combined effects of both enantiomers unless stereoselective synthesis or separation has been performed.

Structure-Activity Relationship Considerations

Based on structural analogies to known dopaminergic agents:

  • The hydroxyl group at position 1 likely contributes to hydrogen bonding interactions with receptor binding sites

  • The propyl chain length on the amino group may influence receptor subtype selectivity, with different alkyl chain lengths potentially favoring different dopamine receptor subtypes

  • The partially saturated ring system provides conformational flexibility that distinguishes this compound from fully aromatic analogs

These structure-activity relationships would typically be explored through systematic modification of various structural elements and subsequent evaluation of biological activity.

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